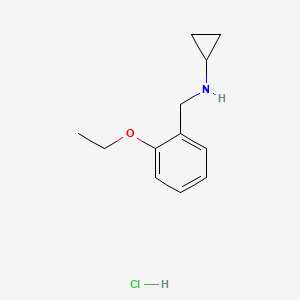
N-(2-Ethoxybenzyl)cyclopropanamine hydrochloride
説明
“N-(2-Ethoxybenzyl)cyclopropanamine hydrochloride” is a chemical compound with the CAS Number: 1050214-65-7. Its molecular weight is 227.73 . The compound is a salt, with hydrochloride (HCl) being the counterion .
Molecular Structure Analysis
The InChI code for the compound is1S/C12H17NO.ClH/c1-2-14-12-6-4-3-5-10 (12)9-13-11-7-8-11;/h3-6,11,13H,2,7-9H2,1H3;1H . This code represents the compound’s molecular structure. Physical And Chemical Properties Analysis
The compound is a salt with hydrochloride as the counterion .科学的研究の応用
Dopamine Blocking and Hypotensive Agent : 2,5-Bis(3,4-dimethoxybenzyl)cyclopentylamine hydrochloride, a related compound, has been synthesized and found effective as a dopamine antagonist, impacting the hypotensive effect of dopamine. It was observed to have a significant effect in the atropinized and phenoxybenzamine-treated dog model (Jarboe et al., 1978).
Cardiovascular Action : cis- and trans-2-(3,4-dimethoxybenzyl)cyclopentylamine hydrochlorides, structurally similar to the queried compound, show transient hypotensive effects and act as antagonists of dopamine-induced vasodepression in animal models (Teller & Jarboe, 1982).
Neuroprotective Effects : Compounds such as LY042826 and LY393615, which are related to N-(2-Ethoxybenzyl)cyclopropanamine hydrochloride, have demonstrated significant neuroprotective effects against ischemia-induced brain injury in animal models. These findings suggest their potential as anti-ischemic agents (Hicks et al., 2000).
Cytotoxic Activity in Cancer Cells : N,N'-bis(2-hydroxybenzyl)-ethylenediamine dihydrochlorides and related compounds have shown cytotoxic activity against various cancer cell lines, indicating their potential for development into therapeutic agents (Musa, Badisa, & Latinwo, 2014).
Toxicokinetic Studies : Studies on NBOMe derivatives, which have structural similarities, provide insights into their metabolism and toxicological profiles. These studies are crucial for understanding drug-drug interactions and evaluating toxicological screening procedures (Richter et al., 2019).
Receptor Interaction Profiles : Investigation into the receptor binding profiles of NBOMe drugs and their effects on serotonergic and adrenergic receptors suggest strong hallucinogenic effects and potential stimulant properties (Rickli et al., 2015).
Pharmacokinetics and Drug Interaction Studies : Research on compounds like PF-04971729, a selective inhibitor of the sodium-dependent glucose cotransporter 2, sheds light on their pharmacokinetics and interaction with other drugs. Such studies help predict human pharmacokinetics and potential therapeutic effects (Kalgutkar et al., 2011).
Safety and Hazards
特性
IUPAC Name |
N-[(2-ethoxyphenyl)methyl]cyclopropanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-2-14-12-6-4-3-5-10(12)9-13-11-7-8-11;/h3-6,11,13H,2,7-9H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJGLNIBFFSGXBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CNC2CC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(1-Methyl-1H-pyrazol-4-YL)methyl]-cyclohexanamine](/img/structure/B3078217.png)

amine hydrochloride](/img/structure/B3078229.png)
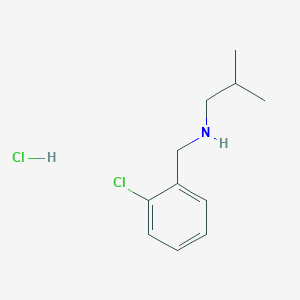
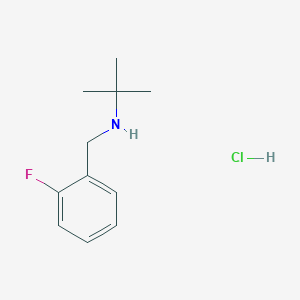
![2-[(2-Methylbenzyl)amino]ethanol hydrochloride](/img/structure/B3078246.png)
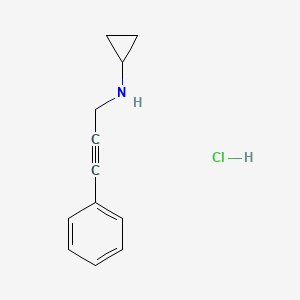

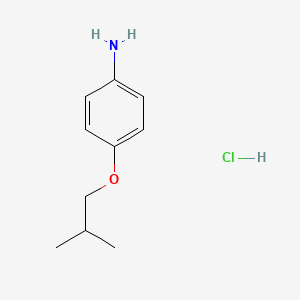
![5-[(2-Dimethylamino-ethylamino)-methyl]-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one dihydrochloride](/img/structure/B3078272.png)
![N,N-Dimethyl-N'-[(5-methyl-2-thienyl)methyl]-1,2-ethanediamine dihydrochloride](/img/structure/B3078273.png)
![N-[(5-Methyl-2-thienyl)methyl]cyclopropanamine hydrochloride](/img/structure/B3078275.png)
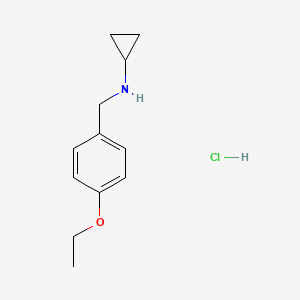
![N,N-Dimethyl-N'-[(3-methyl-2-thienyl)methyl]-1,2-ethanediamine dihydrochloride](/img/structure/B3078290.png)